Molecular Weight and Lipophilicity Differentiation vs. 8-(2-oxo-2H-chromene-3-carbonyl) Parent (CAS 1021210-39-8)
The target compound (MW 355.35 g/mol, C18H17N3O5) incorporates a methyl group at the hydantoin N3 position, whereas the direct parent analog 8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021210-39-8) has a hydrogen at this position (MW 341.32 g/mol, C17H15N3O5) . Using the consensus AlogP model, the additional methylene unit increases calculated logP by approximately 0.4–0.5 units, pushing the compound closer to the optimal CNS drug-like range (logP 2–4) [1]. This moderate lipophilicity shift can alter membrane permeability and plasma protein binding without introducing the steric bulk of larger N3 substituents such as benzyl (MW 431.45 g/mol, ΔlogP ~1.2 vs. parent) .
| Evidence Dimension | Molecular weight (g/mol) and predicted logP (AlogP) |
|---|---|
| Target Compound Data | MW 355.35; AlogP ~2.1 (estimated by fragment addition) |
| Comparator Or Baseline | CAS 1021210-39-8: MW 341.32, AlogP ~1.6; 3-benzyl analog (CAS 923202-08-8): MW 431.45, AlogP ~2.8 |
| Quantified Difference | ΔMW = +14.03 vs. parent; ΔAlogP ≈ +0.5 vs. parent; –1.2 vs. 3‑benzyl |
| Conditions | Computational estimation using ChemDraw/ALOGPS consensus; experimental logP not reported. |
Why This Matters
The methyl group offers a balanced lipophilicity adjustment that is absent in both the unsubstituted and bulkier benzyl analogs, potentially optimizing passive membrane permeability for intracellular target engagement.
- [1] Ghose, A. K.; Viswanadhan, V. N.; Wendoloski, J. J. A Knowledge-Based Approach in Designing Combinatorial or Medicinal Chemistry Libraries for Drug Discovery. J. Comb. Chem. 1999, 1, 55–68. View Source
